(2-Naphthalen-1-yl-2-oxoethyl) 2-nitrobenzoate
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Overview
Description
(2-Naphthalen-1-yl-2-oxoethyl) 2-nitrobenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Naphthalen-1-yl-2-oxoethyl) 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with (2-naphthalen-1-yl-2-oxoethyl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Naphthalen-1-yl-2-oxoethyl) 2-nitrobenzoate can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: (2-Naphthalen-1-yl-2-oxoethyl) 2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2-Naphthalen-1-yl-2-oxoethyl) 2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized materials.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis. Its structural features make it suitable for investigating the interactions between esters and various biological catalysts.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its nitro group can be modified to enhance biological activity and selectivity.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-Naphthalen-1-yl-2-oxoethyl) 2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. The naphthalene ring may participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2-Naphthalen-1-yl-2-oxoethyl) benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
(2-Naphthalen-1-yl-2-oxoethyl) 4-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its reactivity and interaction with biological targets.
(2-Naphthalen-1-yl-2-oxoethyl) 2-chlorobenzoate: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness: (2-Naphthalen-1-yl-2-oxoethyl) 2-nitrobenzoate is unique due to the presence of both a naphthalene ring and a nitrobenzoate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. The nitro group enhances its potential for reduction and substitution reactions, while the naphthalene ring provides stability and aromaticity.
Properties
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c21-18(15-10-5-7-13-6-1-2-8-14(13)15)12-25-19(22)16-9-3-4-11-17(16)20(23)24/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAAIDRNQXEGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)COC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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